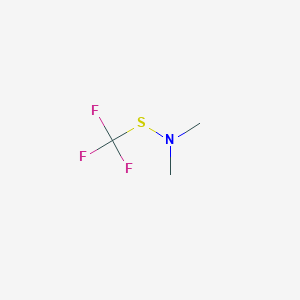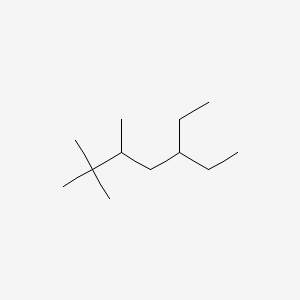
5-Ethyl-2,2,3-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,2,3-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the heptane family, which is known for its various isomers due to the different possible arrangements of its carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,3-trimethylheptane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction can be adapted to produce branched alkanes by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,2,3-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Combustion: Oxygen (O₂) at high temperatures.
Cracking: High temperature and pressure, often with a catalyst like zeolites.
Major Products Formed
Halogenation: Alkyl halides (e.g., 5-ethyl-2,2,3-trimethylheptyl chloride).
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
5-Ethyl-2,2,3-trimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound to study the properties and reactions of branched alkanes.
Biology: Investigating the effects of hydrocarbons on biological systems.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
As an alkane, 5-Ethyl-2,2,3-trimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. Its effects are primarily due to its physical properties, such as hydrophobicity, which can influence the solubility and distribution of other compounds.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylpentane: Another branched alkane with similar properties.
2,3,5-Trimethylheptane: A structural isomer with a different arrangement of carbon atoms.
3-Ethyl-2,2,5-trimethylheptane: Another isomer with a different branching pattern.
Uniqueness
5-Ethyl-2,2,3-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on the behavior of hydrocarbons.
Properties
CAS No. |
62199-06-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,2,3-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(8-2)9-10(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
OOIGDPTZPWRGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


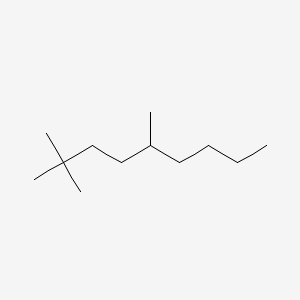
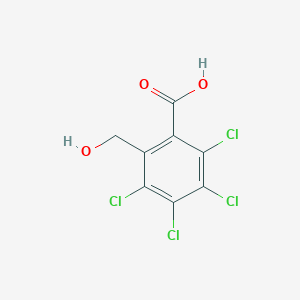
![1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14536354.png)
![4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14536359.png)

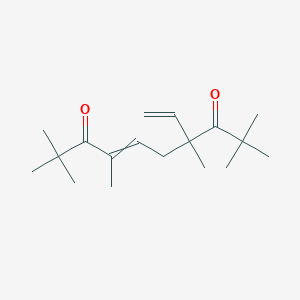
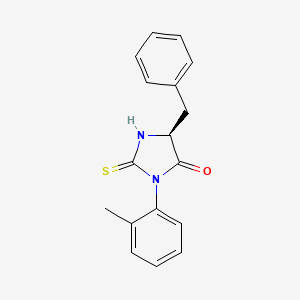



![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)
![N,N'-Bis[(hydroxymethoxy)methyl]urea](/img/structure/B14536392.png)
